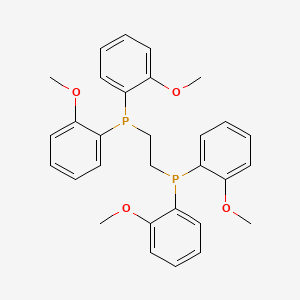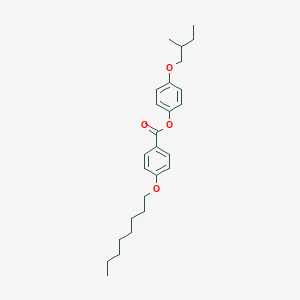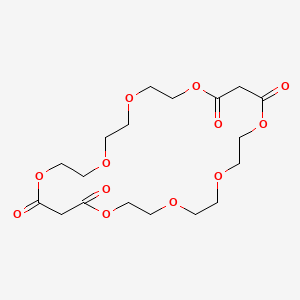![molecular formula C15H25N3O3 B14423393 N'-[4-(Diethylamino)phenyl]-N,N-bis(2-hydroxyethyl)urea CAS No. 85707-99-9](/img/no-structure.png)
N'-[4-(Diethylamino)phenyl]-N,N-bis(2-hydroxyethyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-[4-(Diethylamino)phenyl]-N,N-bis(2-hydroxyethyl)urea is a synthetic organic compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a diethylamino group attached to a phenyl ring, and two hydroxyethyl groups attached to a urea moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-[4-(Diethylamino)phenyl]-N,N-bis(2-hydroxyethyl)urea typically involves the nucleophilic addition of amines to isocyanates. One common method is the reaction of 4-(diethylamino)aniline with ethylene carbonate in the presence of a base, such as potassium carbonate, to yield the desired urea derivative . The reaction is carried out in an aqueous medium, making it an environmentally friendly process.
Industrial Production Methods
Industrial production of N’-[4-(Diethylamino)phenyl]-N,N-bis(2-hydroxyethyl)urea follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of catalysts and solvents is minimized to reduce environmental impact.
化学反应分析
Types of Reactions
N’-[4-(Diethylamino)phenyl]-N,N-bis(2-hydroxyethyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the diethylamino group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted urea derivatives.
科学研究应用
N’-[4-(Diethylamino)phenyl]-N,N-bis(2-hydroxyethyl)urea has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly as an anti-cancer agent.
Industry: Utilized in the production of polymers and as an additive in coatings and adhesives.
作用机制
The mechanism of action of N’-[4-(Diethylamino)phenyl]-N,N-bis(2-hydroxyethyl)urea involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. Additionally, it can interact with cell surface receptors, modulating signal transduction pathways and affecting cellular responses .
相似化合物的比较
Similar Compounds
- N-[4-(Diethylamino)phenyl]-N’-phenylurea
- N-[4-(Diethylamino)phenyl]-N’-ethylthiourea
Uniqueness
N’-[4-(Diethylamino)phenyl]-N,N-bis(2-hydroxyethyl)urea is unique due to its dual hydroxyethyl groups, which enhance its solubility and reactivity compared to similar compounds. This structural feature also contributes to its versatility in various applications, making it a valuable compound in both research and industrial settings .
属性
| 85707-99-9 | |
分子式 |
C15H25N3O3 |
分子量 |
295.38 g/mol |
IUPAC 名称 |
3-[4-(diethylamino)phenyl]-1,1-bis(2-hydroxyethyl)urea |
InChI |
InChI=1S/C15H25N3O3/c1-3-17(4-2)14-7-5-13(6-8-14)16-15(21)18(9-11-19)10-12-20/h5-8,19-20H,3-4,9-12H2,1-2H3,(H,16,21) |
InChI 键 |
GYGDBTOPNDGPBW-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)C1=CC=C(C=C1)NC(=O)N(CCO)CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Ethyl-5-[4-(methanesulfonyl)benzoyl]-1,3-dihydro-2H-imidazol-2-one](/img/structure/B14423318.png)
![(3,5-Dimethyl-1H-thieno[2,3-c][1,2]diazepin-1-yl)(phenyl)methanone](/img/structure/B14423327.png)

![4-[(4-Methylphenyl)methoxy]piperidine](/img/structure/B14423336.png)
![4-Methyl-1,2-bis[(oxiran-2-yl)methyl]-1,2,4-triazolidine-3,5-dione](/img/structure/B14423337.png)




![1-(Decyloxy)-4-[(6-methoxyhex-4-YN-1-YL)oxy]benzene](/img/structure/B14423374.png)

